![molecular formula C19H24BrCl2FN2O2 B4019269 1-(4-bromophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4019269.png)
1-(4-bromophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride
Description
- The compound falls under the category of piperazinium chlorides and piperazines, often studied for their chemical and pharmacological properties. These compounds are of interest due to their potential biological activities, such as antiarrhythmic properties in some derivatives (Malík et al., 2004).
Synthesis Analysis
- Synthesis of similar compounds involves multiple steps, including acetylation, reactions with piperazine, and deacetylation, resulting in compounds with varying substituents affecting their properties and activities (Wang Xiao-shan, 2011).
- Key steps in synthesis can involve catalytic enantioselective additions, as seen in the preparation of related compounds with therapeutic potential (V. J. Forrat et al., 2007).
Molecular Structure Analysis
- Structural confirmation of these types of compounds is typically achieved using spectral data like IR, 1HNMR, and MS, providing insights into their molecular configuration (Wang Xiao-shan, 2011).
properties
IUPAC Name |
1-(4-bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrFN2O2.2ClH/c20-15-5-7-17(8-6-15)25-14-16(24)13-22-9-11-23(12-10-22)19-4-2-1-3-18(19)21;;/h1-8,16,24H,9-14H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUYAFLKRZMIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=C3F.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrCl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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